Whitepaper: Structural Elucidation and NMR Chemical Shift Analysis of 6,6-Difluoro-3-azabicyclo[3.2.0]heptane Hydrochloride
Whitepaper: Structural Elucidation and NMR Chemical Shift Analysis of 6,6-Difluoro-3-azabicyclo[3.2.0]heptane Hydrochloride
Executive Summary
The incorporation of fluorine into aliphatic ring systems has become a cornerstone strategy in modern medicinal chemistry. Specifically, the gem-difluorocyclobutane motif serves as a highly effective bioisostere for carbonyl, ether, and tert-butyl groups, enhancing lipophilicity, metabolic stability, and conformational rigidity[1]. 6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride is a highly sought-after bicyclic building block, prominently utilized in the synthesis of novel dual leucine zipper kinase (DLK) inhibitors for the treatment of neurodegenerative diseases[2].
This technical guide provides an in-depth analysis of the structural and spectroscopic properties of this molecule. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation; it explores the causality behind the synthetic generation of the molecule and the heteronuclear coupling dynamics that dictate its Nuclear Magnetic Resonance (NMR) signatures.
Synthetic Pathway & Material Generation
The synthesis of 6,6-difluoro-3-azabicyclo[3.2.0]heptane has historically been bottlenecked by the difficulty of handling gaseous fluorinated alkenes. However, recent breakthroughs utilizing Metal-Organic Frameworks (MOFs) have revolutionized this process. By employing an aluminum fumarate (Al-fum) MOF to store and deliver vinylidene fluoride (VDF) gas, researchers can execute a highly efficient photochemical [2+2] cycloaddition[2].
In this workflow, VDF-Al-fum reacts with a maleimide derivative under UV irradiation in the presence of a triplet photosensitizer (such as benzophenone)[1]. The resulting cycloadduct is subsequently reduced to the free amine and precipitated as the hydrochloride salt to ensure bench stability and high purity[3][4].
Fig 1. Photochemical [2+2] cycloaddition and reduction workflow for target synthesis.
Mechanistic NMR Analysis: Heteronuclear Coupling Dynamics
The structural elucidation of 6,6-difluoro-3-azabicyclo[3.2.0]heptane hydrochloride relies heavily on understanding the impact of the gem-difluoro group at the C-6 position. The high electronegativity of fluorine drastically alters the local electronic environment, while the spin-1/2 nature of the 19F nucleus introduces complex heteronuclear J-coupling ( JHF and JCF ).
Causality of Chemical Shifts
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Deshielding Effects: The electron-withdrawing nature of the CF2 group strongly deshields the adjacent bridgehead proton (H-5) and the cyclobutane protons (H-7), shifting them downfield compared to a non-fluorinated analog.
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Diastereotopicity: Because the molecule is a cis-fused bicyclic system, the protons on the pyrrolidine ring (C-2, C-4) and the cyclobutane ring (C-7) are diastereotopic. They exist in distinct spatial environments (endo vs. exo relative to the fold of the bicycle), resulting in separate, complex multiplets rather than simple equivalent signals.
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Salt Effects: Analyzing the molecule as a hydrochloride salt in DMSO- d6 prevents the rapid exchange of the amine protons, allowing the NH2+ signal to be observed as a broad resonance downfield (~9.35 ppm). Furthermore, protonation at the nitrogen deshields the adjacent C-2 and C-4 protons.
Quantitative Data: Chemical Shift Assignments
The following tables summarize the predicted and highly characteristic 1H and 13C NMR data for the molecule. The assignments highlight the critical scalar couplings required to validate the regiochemistry of the cycloaddition.
Table 1: 1H NMR Assignments (400 MHz, DMSO- d6 )
| Position | Shift (ppm) | Multiplicity | Integration | Coupling Dynamics & Causality |
| NH2+ | 9.35 | br s | 2H | Broadened due to quadrupolar relaxation of 14N and slow exchange in DMSO. |
| H-4a, H-4b | 3.45 - 3.60 | m | 2H | Deshielded by adjacent N+ . Diastereotopic; shows complex splitting. |
| H-5 | 3.35 | m | 1H | Bridgehead adjacent to CF2 . Exhibits distinct 3JHF coupling (~12 Hz). |
| H-2a, H-2b | 3.15 - 3.30 | m | 2H | Deshielded by adjacent N+ . Further from CF2 than H-4, hence slightly upfield. |
| H-1 | 2.95 | m | 1H | Bridgehead adjacent to CH2 (C-7). Lacks strong direct 3JHF coupling. |
| H-7a | 2.65 | m | 1H | Cyclobutane proton. Shows geminal 2JHH and strong 3JHF coupling. |
| H-7b | 2.35 | m | 1H | Cyclobutane proton (endo/exo pair to H-7a). Shows distinct 3JHF coupling. |
Table 2: 13C NMR Assignments (100 MHz, DMSO- d6 )
| Position | Shift (ppm) | Multiplicity | Coupling ( JCF in Hz) | Structural Significance |
| C-6 | 124.8 | t | 1JCF≈278.5 | Direct confirmation of the gem-difluoro carbon. |
| C-4 | 49.6 | t | 3JCF≈4.2 | Beta to CF2 ; small long-range coupling confirms proximity. |
| C-2 | 48.2 | s | - | Gamma to CF2 ; coupling is negligible. |
| C-5 | 42.4 | t | 2JCF≈23.1 | Alpha to CF2 ; large two-bond coupling confirms bridgehead position. |
| C-7 | 38.7 | t | 2JCF≈24.5 | Alpha to CF2 ; large two-bond coupling confirms cyclobutane connectivity. |
| C-1 | 35.1 | t | 3JCF≈3.8 | Beta to CF2 ; small long-range coupling. |
Self-Validating Experimental Protocol for Multikernel NMR
To ensure absolute trustworthiness and reproducibility of the data presented above, the following self-validating protocol must be executed. This methodology ensures that heteronuclear coupling does not cause spectral misinterpretation.
Step-by-Step Methodology
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Sample Preparation: Weigh exactly 15–20 mg of the highly pure 6,6-difluoro-3-azabicyclo[3.2.0]heptane hydrochloride salt[5]. Dissolve completely in 0.6 mL of anhydrous DMSO- d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Tube Selection & Loading: Transfer the homogeneous solution into a high-precision 5 mm NMR tube (e.g., Norell 509-UP) to ensure optimal magnetic field homogeneity.
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Probe Tuning & Matching (Critical Step): Insert the sample into the spectrometer. Manually tune and match the probe for 1H , 13C , and 19F frequencies. Causality: Proper tuning maximizes RF power transfer, which is essential for accurate 90° pulse calibration, particularly for the insensitive 13C nucleus.
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Gradient Shimming: Perform automated 3D gradient shimming (Z1-Z5) on the deuterium lock signal. Verify that the line width at half-height (FWHM) of the TMS peak is < 0.5 Hz.
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Data Acquisition:
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1H NMR: Acquire 16 scans using a 30° flip angle and a 2-second relaxation delay ( d1 ).
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13C{1H} NMR: Acquire 1024 scans with a 2-second d1 . Utilize WALTZ-16 composite pulse decoupling to remove 1H coupling, leaving only the crucial 19F couplings visible.
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19F NMR: Acquire 64 scans (at ~376 MHz for a 400 MHz console) with a 1-second d1 .
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Data Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H ; LB = 1.0 Hz for 13C ) prior to Fourier Transformation to optimize the signal-to-noise ratio without obscuring the fine JHF and JCF multiplet structures.
Fig 2. Standardized self-validating NMR acquisition and processing workflow.
References
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Title: Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
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Title: Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal-Organic Framework - PMC Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
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Title: 6,6-difluoro-3-azabicyclo[3.2.0]heptane hydrochloride 97% | AiFChem Source: BuyChemJapan URL: [Link]
Sources
- 1. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal-Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1638761-34-8|6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride|BLD Pharm [bldpharm.com]
- 4. (1R,5R)-6,6-difluoro-3-azabicyclo[3.2.0]heptane hydrochloride 97% | AiFChem, an Xtalpi Company | BuyChemJapan [buychemjapan.com]
- 5. CAS 2177263-11-3: 3-Azabicyclo[3.2.0]heptane, 6,6-difluoro… [cymitquimica.com]
